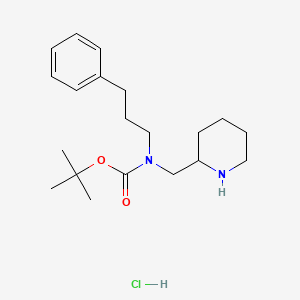
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a phenylpropyl group, and a piperidinylmethyl group
Méthodes De Préparation
The synthesis of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-phenylpropyl bromide under basic conditions to form tert-butyl (3-phenylpropyl)carbamate. This intermediate is then reacted with piperidin-2-ylmethyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinylmethyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The phenylpropyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can be compared with similar compounds such as:
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but different positioning of the piperidinyl group.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: Lacks the phenylpropyl group, which may affect its biological activity.
tert-Butyl (4-aminocyclohexyl)carbamate: Different ring structure, leading to different chemical and biological properties
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C20H33ClN2O2 |
|---|---|
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
tert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-20(2,3)24-19(23)22(16-18-13-7-8-14-21-18)15-9-12-17-10-5-4-6-11-17;/h4-6,10-11,18,21H,7-9,12-16H2,1-3H3;1H |
Clé InChI |
VDTNDINRAXXTJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CC2CCCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


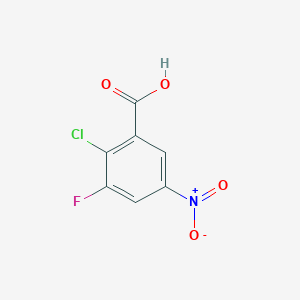

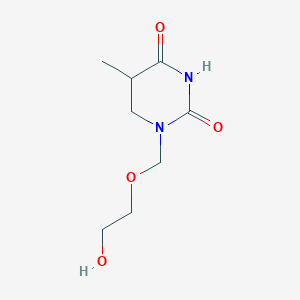
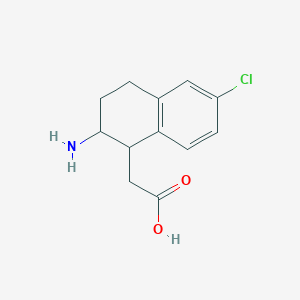
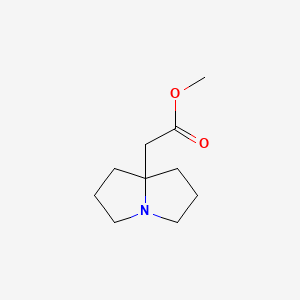
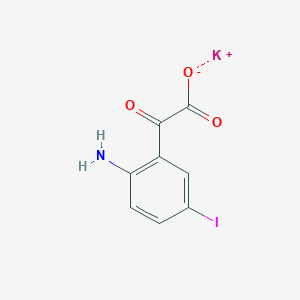

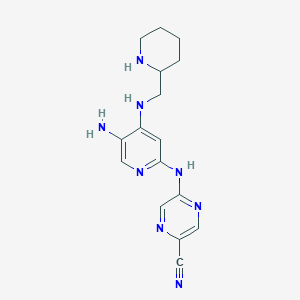
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
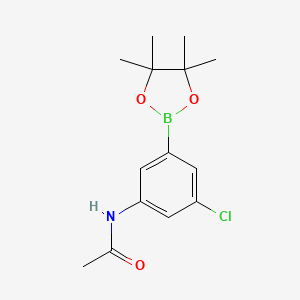
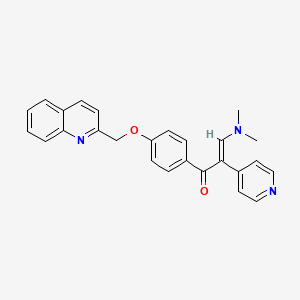
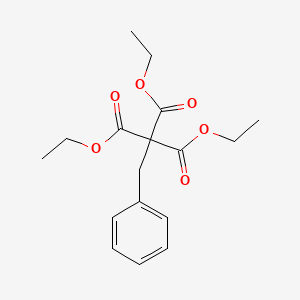
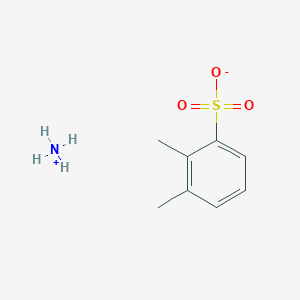
![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)
